molecular formula C57H77N3O12 B1240374 N,15-Didehydro-11,15-dideoxo-1-deoxy-1,15-epoxy-11-hydroxy-4-O-methyl-3-(4-((2,4,6-trimethylphenyl)methyl)-1-piperazinyl)rifamycin 8-(2,2-dimethylpropanoate) CAS No. 136583-72-7

N,15-Didehydro-11,15-dideoxo-1-deoxy-1,15-epoxy-11-hydroxy-4-O-methyl-3-(4-((2,4,6-trimethylphenyl)methyl)-1-piperazinyl)rifamycin 8-(2,2-dimethylpropanoate)

Cat. No.: B1240374
CAS No.: 136583-72-7
M. Wt: 996.2 g/mol
InChI Key: CGBMSJVNJLFYAU-DEQLRLSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,15-Didehydro-11,15-dideoxo-1-deoxy-1,15-epoxy-11-hydroxy-4-O-methyl-3-(4-((2,4,6-trimethylphenyl)methyl)-1-piperazinyl)rifamycin 8-(2,2-dimethylpropanoate), also known as N,15-Didehydro-11,15-dideoxo-1-deoxy-1,15-epoxy-11-hydroxy-4-O-methyl-3-(4-((2,4,6-trimethylphenyl)methyl)-1-piperazinyl)rifamycin 8-(2,2-dimethylpropanoate), is a useful research compound. Its molecular formula is C57H77N3O12 and its molecular weight is 996.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,15-Didehydro-11,15-dideoxo-1-deoxy-1,15-epoxy-11-hydroxy-4-O-methyl-3-(4-((2,4,6-trimethylphenyl)methyl)-1-piperazinyl)rifamycin 8-(2,2-dimethylpropanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,15-Didehydro-11,15-dideoxo-1-deoxy-1,15-epoxy-11-hydroxy-4-O-methyl-3-(4-((2,4,6-trimethylphenyl)methyl)-1-piperazinyl)rifamycin 8-(2,2-dimethylpropanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136583-72-7

Molecular Formula

C57H77N3O12

Molecular Weight

996.2 g/mol

IUPAC Name

[(12Z,14E,24E)-21-acetyloxy-17,19,28-trihydroxy-6,23-dimethoxy-2,12,16,18,20,22,27-heptamethyl-7-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]-10,26,30-trioxa-31-azapentacyclo[25.2.1.18,11.04,9.05,29]hentriaconta-1,3,5(29),6,8,11(31),12,14,24-nonaen-3-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C57H77N3O12/c1-29-26-32(4)39(33(5)27-29)28-59-21-23-60(24-22-59)45-44-51-42-41(52(45)67-16)43-50(37(9)49(42)71-55(65)56(11,12)13)72-57(14,53(43)64)68-25-20-40(66-15)34(6)48(69-38(10)61)36(8)47(63)35(7)46(62)30(2)18-17-19-31(3)54(58-44)70-51/h17-20,25-27,30,34-36,40,46-48,53,62-64H,21-24,28H2,1-16H3/b18-17+,25-20+,31-19-

InChI Key

CGBMSJVNJLFYAU-DEQLRLSPSA-N

SMILES

CC1C=CC=C(C2=NC3=C(O2)C4=C(C(=C5C(=C4C(=C3N6CCN(CC6)CC7=C(C=C(C=C7C)C)C)OC)C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)OC(=O)C(C)(C)C)C

Isomeric SMILES

CC1/C=C/C=C(\C2=NC3=C(O2)C4=C(C(=C5C(=C4C(=C3N6CCN(CC6)CC7=C(C=C(C=C7C)C)C)OC)C(C(O5)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)OC(=O)C(C)(C)C)/C

Canonical SMILES

CC1C=CC=C(C2=NC3=C(O2)C4=C(C(=C5C(=C4C(=C3N6CCN(CC6)CC7=C(C=C(C=C7C)C)C)OC)C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)OC(=O)C(C)(C)C)C

Synonyms

CGS 24565
CGS-24565
N,15-didehydro-11,15-dideoxo-1-deoxy-1,15-epoxy-11-hydroxy-4-O-methyl-3-(4-((2,4,6-trimethylphenyl)methyl)-1-piperazinyl)rifamycin 8-(2,2-dimethylpropanoate)
Rifamycin, N,15-didehydro-11,15-dideoxo-1-deoxy-1,15-epoxy-11-hydroxy-4-O-methyl-3-(4-((2,4,6-trimethylphenyl)methyl)-1-piperazinyl)-, 8-(2,2-dimethylpropanoate)

Origin of Product

United States

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